molecular formula C14H9Cl2NO2 B11782943 (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol

(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol

Katalognummer: B11782943
Molekulargewicht: 294.1 g/mol
InChI-Schlüssel: KCIMTZRPDCVHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a dichlorophenyl group and a methanol group attached to the benzoxazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3,4-dichloroaniline with salicylaldehyde in the presence of a suitable catalyst to form the benzoxazole ring. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)aldehyde or (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)carboxylic acid.

Wissenschaftliche Forschungsanwendungen

(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-(3,4-Dichlorophenyl)benzo[d]oxazole): Lacks the methanol group but shares the benzoxazole core.

    (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)amine: Contains an amine group instead of a methanol group.

    (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness

The presence of the methanol group in (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol imparts unique chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the methanol group may enhance the compound’s solubility and bioavailability, making it a valuable candidate for medicinal chemistry research .

Eigenschaften

Molekularformel

C14H9Cl2NO2

Molekulargewicht

294.1 g/mol

IUPAC-Name

[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanol

InChI

InChI=1S/C14H9Cl2NO2/c15-10-3-2-9(6-11(10)16)14-17-12-5-8(7-18)1-4-13(12)19-14/h1-6,18H,7H2

InChI-Schlüssel

KCIMTZRPDCVHTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CO)N=C(O2)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.